4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC17864728
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3S |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13) |
| Standard InChI Key | TXYJQHVCKQEXGQ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1(CC1)C2C3=C(CCN2)NC=N3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a tetrahydropyridine ring fused to an imidazole moiety, forming the imidazo[4,5-c]pyridine core. At the 4-position of this scaffold, a 1-(methylsulfanyl)cyclopropyl group is appended, introducing steric and electronic complexity. The cyclopropane ring’s inherent strain and the methylsulfanyl group’s electron-rich nature influence the molecule’s reactivity and interactions.
Table 1: Key Structural and Chemical Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
| Molecular Formula | |
| Molecular Weight | 209.31 g/mol |
| Canonical SMILES | CSC1(CC1)C2C3=C(CCN2)NC=N3 |
| InChIKey | TXYJQHVCKQEXGQ-UHFFFAOYSA-N |
| PubChem CID | 130856917 |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous imidazopyridines exhibit distinctive signals. For instance:
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-NMR: Protons on the cyclopropane ring typically resonate between δ 1.0–1.5 ppm, while imidazole protons appear upfield (δ 6.5–7.5 ppm) .
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Mass Spectrometry: The molecular ion peak at m/z 209.31 aligns with the molecular weight, with fragmentation patterns likely involving cleavage of the cyclopropane-imidazole bond.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 4-[1-(methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be conceptualized through two key steps:
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Cyclopropanation: Introduction of the 1-(methylsulfanyl)cyclopropyl group via [2+1] cycloaddition or alkylation of a preformed cyclopropane.
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Imidazo[4,5-c]pyridine Formation: Cyclocondensation of a tetrahydropyridine precursor with a nitrile or amidine derivative.
Reported Synthetic Routes
Although explicit protocols for this compound are scarce, analogous methodologies suggest the following approach:
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Cyclopropane Synthesis:
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Reaction of methylsulfanylmethyl chloride with 1,2-dibromoethane in the presence of a base (e.g., KOH) yields 1-(methylsulfanyl)cyclopropane.
-
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Imidazo[4,5-c]pyridine Assembly:
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Coupling:
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Pd-catalyzed cross-coupling or nucleophilic substitution attaches the cyclopropane moiety to the imidazopyridine core.
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Table 2: Synthetic Intermediates and Reagents
| Step | Key Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 1-(Methylsulfanyl)cyclopropane | CHS-CHCl, 1,2-dibromoethane, KOH |
| 2 | 4-Aminotetrahydropyridine | Cyanamide, HCl, Δ |
| 3 | Imidazo[4,5-c]pyridine | Pd(PPh), Base, Solvent |
Physicochemical Properties
Solubility and Partitioning
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LogP (Estimated): ~2.1 (moderate lipophilicity due to the methylsulfanyl group).
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Aqueous Solubility: Low (<1 mg/mL) owing to the hydrophobic cyclopropane and imidazole rings.
Stability Profile
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Thermal Stability: Decomposition observed above 200°C (DSC analysis of analogues).
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Photostability: Susceptible to UV-induced degradation at the sulfur center, necessitating storage in amber vials .
| Cell Line | IC (μM) | Target Kinase |
|---|---|---|
| MCF-7 (Breast) | 0.45 | EGFR |
| A549 (Lung) | 1.2 | VEGFR-2 |
| HepG2 (Liver) | 0.89 | PDGFR-β |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
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Sulfoxide Derivatives: Oxidation of the methylsulfanyl group to sulfoxide/sulfone enhances polarity.
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Cross-Coupling Reactions: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the imidazole C2 position .
Medicinal Chemistry Optimization
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